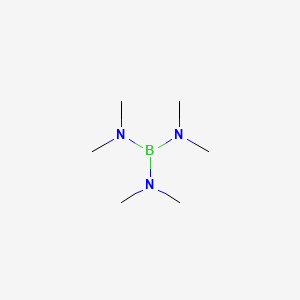

Tris(dimethylamino)borane

Description

Propriétés

IUPAC Name |

N-[bis(dimethylamino)boranyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18BN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLWORTYZPSMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18BN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40195924 | |

| Record name | Tris(dimethylamino)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4375-83-1 | |

| Record name | N,N,N′,N′,N′′,N′′-Hexamethylboranetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(dimethylamino)borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4375-83-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(dimethylamino)borane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40195924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(dimethylamino)borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tris(dimethylamino)borane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of tris(dimethylamino)borane, a versatile reagent in organic and materials chemistry. The document details a standard synthetic pathway, provides a specific experimental protocol, and outlines the key analytical techniques for structural elucidation and purity assessment.

Synthesis of this compound

The most prevalent and reliable method for synthesizing this compound involves the reaction of a boron trihalide with an excess of dimethylamine (B145610).[1][2] Boron trichloride (B1173362) is a commonly used starting material for this nucleophilic substitution reaction. The excess dimethylamine serves both as the nucleophile to displace the halide ions and as a base to neutralize the resulting hydrogen halide byproduct.

A general reaction scheme is as follows:

BCl₃ + 6 (CH₃)₂NH → B(N(CH₃)₂)₃ + 3 (CH₃)₂NH₂Cl

This reaction is typically conducted in an inert, anhydrous solvent to prevent hydrolysis of the reactive boron species.

Experimental Protocol: Synthesis from Boron Tribromide

A detailed and reliable procedure for the synthesis of this compound has been reported in Organic Syntheses.[3] The following protocol is adapted from that procedure.

Materials:

-

Boron tribromide (BBr₃)

-

Dimethylamine ((CH₃)₂NH)

-

Pentane (B18724) (anhydrous)

-

Standard Schlenk line and oven-dried glassware

-

Dry ice/acetone condenser

Procedure:

-

A 2-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice-cooled reflux condenser connected to a nitrogen line is assembled and flushed with dry nitrogen.[3]

-

The flask is charged with 800 mL of anhydrous pentane and 218 g (4.83 mol) of dimethylamine, and the mixture is cooled to -78 °C using a dry ice/acetone bath.[3]

-

A solution of 202 g (0.806 mol) of boron tribromide in 150 mL of pentane is added dropwise to the stirred dimethylamine solution over 4 hours, maintaining the temperature at -78 °C.[3] A white precipitate of dimethylamine hydrobromide will form.[3]

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours.[3]

-

The precipitate is removed by filtration through a Celite pad on a glass-fritted funnel under a nitrogen atmosphere. The flask and the filter cake are washed three times with 60 mL portions of pentane.[3]

-

The pentane is removed from the filtrate by distillation. The remaining liquid is then distilled under reduced pressure to yield this compound as a colorless liquid.[3] A reported yield for this procedure is 81%.[3]

Synthesis Workflow Diagram

Caption: Figure 1. Synthesis Workflow for this compound

Characterization

The identity, structure, and purity of the synthesized this compound can be confirmed using a combination of spectroscopic methods and physical property measurements.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[4] It is sensitive to moisture and should be handled under an inert atmosphere.[3]

| Property | Value |

| Molecular Formula | C₆H₁₈BN₃ |

| Molecular Weight | 143.04 g/mol [5] |

| Melting Point | -16 °C |

| Boiling Point | 147-148 °C (at 760 mmHg) |

| 44-45 °C (at 12 mmHg)[3] | |

| Density | 0.817 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.446 |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the covalent structure of the molecule.

| Technique | Data and Interpretation |

| ¹H NMR | A single, sharp resonance is expected for the 18 equivalent protons of the six methyl groups. In CDCl₃, this peak appears at approximately δ 2.52 ppm.[3] |

| ¹¹B NMR | This technique is highly diagnostic for boron compounds. This compound exhibits a chemical shift that confirms the three-coordinate nature of the boron atom.[6] |

| ¹³C NMR | A single resonance is expected for the six equivalent methyl carbons. |

| IR Spectroscopy | Key vibrational modes include strong B-N stretching bands and C-H stretching and bending frequencies. A characteristic absorption for the in-plane B-N vibration is observed around 1360 cm⁻¹.[7] |

| Mass Spectrometry (EI) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 143, corresponding to the molecular weight of the compound.[8] |

Characterization Workflow Diagram

Caption: Figure 2. Spectroscopic Characterization Workflow

Applications

This compound is a valuable reagent with diverse applications. It is utilized as a reductant and in one-pot oxidative amination reactions.[4][9] It also serves as a precursor for the synthesis of other organoboron compounds, such as tripodal borate (B1201080) ligands, and in materials science for the chemical vapor deposition of boron nitride thin films.[1][7]

References

- 1. Buy this compound | 4375-83-1 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 4375-83-1 [chemicalbook.com]

- 5. This compound [boron.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound [webbook.nist.gov]

- 9. lookchem.com [lookchem.com]

An In-depth Technical Guide to the ¹¹B NMR Chemical Shift of Tris(dimethylamino)borane

For Researchers, Scientists, and Drug Development Professionals

Estimated ¹¹B NMR Chemical Shift

A definitive, publicly accessible ¹¹B NMR chemical shift for Tris(dimethylamino)borane has not been identified in a comprehensive search of scientific literature and databases. However, based on the data for structurally similar aminoboranes, the chemical shift is expected to fall within a predictable range.

Tris(dialkylamino)boranes typically exhibit ¹¹B NMR signals in a distinct region. The presence of three nitrogen atoms directly bonded to the boron center leads to significant shielding compared to many other classes of organoboron compounds. This shielding is a result of the donation of the nitrogen lone pair electrons into the vacant p-orbital of the boron atom.

Table 1: ¹¹B NMR Chemical Shifts of Selected Aminoboranes

| Compound Name | Structure | ¹¹B Chemical Shift (δ, ppm) |

| This compound (Estimated) | B(N(CH₃)₂)₃ | ~23 - 28 |

| Aminoborane | H₂B-NH₂ | Varies with aggregation |

| Dimethylamine borane | (CH₃)₂NH-BH₃ | -7.9 |

| Triethylamine-borane | (C₂H₅)₃N-BH₃ | -13.96[1] |

| 4-Dimethylaminopyridine-borane | C₇H₁₁BN₂ | -13.96 |

Note: The chemical shift for this compound is an estimate based on general trends for aminoboranes. The other values are from published literature for comparison.

Factors Influencing the ¹¹B NMR Chemical Shift of this compound

The precise chemical shift of the boron-11 (B1246496) nucleus in this compound is influenced by several key factors. Understanding these allows for a more nuanced interpretation of its NMR spectrum and those of related compounds.

-

Coordination Number: The most significant factor determining the ¹¹B chemical shift is the coordination number of the boron atom. Three-coordinate boranes, such as this compound, resonate at a much lower field (further downfield) compared to four-coordinate boranes. The addition of a Lewis base to the boron center to form a four-coordinate adduct results in a significant upfield shift.

-

Nature of the Substituents: The electronegativity and π-donating ability of the atoms directly bonded to boron have a profound effect on the chemical shift. The nitrogen atoms in the dimethylamino groups are strong π-donors, which increases the electron density at the boron nucleus and causes an upfield shift compared to boranes with less donating substituents (e.g., alkyl or halide groups).

-

Solvent Effects: The solvent can influence the chemical shift by interacting with the boron center. While this compound is a three-coordinate species, weak interactions with coordinating solvents could potentially lead to minor shifts in the resonance.

-

Temperature: Temperature can affect the rate of dynamic processes, such as bond rotation or intermolecular exchange. For this compound, hindered rotation around the B-N bonds could potentially be observed at low temperatures, leading to changes in the NMR spectrum.

Caption: Relationship between the structure of this compound and factors influencing its ¹¹B NMR chemical shift.

Experimental Protocol for ¹¹B NMR Spectroscopy

The acquisition of a high-quality ¹¹B NMR spectrum of this compound requires careful consideration of its air and moisture sensitivity. The following is a generalized protocol.

3.1. Sample Preparation

-

Glassware: All glassware (NMR tube, vials, syringes) must be rigorously dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under an inert atmosphere. For optimal results and to avoid a broad background signal from borosilicate glass, a quartz NMR tube is recommended.

-

Inert Atmosphere: All manipulations of this compound and the deuterated solvent should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Solvent: Use a high-purity, anhydrous deuterated solvent (e.g., C₆D₆, toluene-d₈, or CDCl₃). The choice of solvent can influence the chemical shift, so it should be reported with the data.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mM. The higher natural abundance and sensitivity of the ¹¹B nucleus often allow for the use of lower concentrations compared to ¹³C NMR.

-

Transfer: Using a gas-tight syringe, transfer the required amount of this compound to a vial containing the deuterated solvent. Mix thoroughly and then transfer the solution to the NMR tube.

-

Sealing: Securely cap the NMR tube and, if possible, seal it with Parafilm® before removing it from the inert atmosphere.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Nucleus: Select ¹¹B as the nucleus to be observed.

-

Reference: The chemical shifts for ¹¹B NMR are typically referenced externally to BF₃·OEt₂ (δ = 0 ppm).

-

Acquisition Parameters:

-

Pulse Program: A simple pulse-acquire sequence is usually sufficient.

-

Decoupling: Use proton decoupling (e.g., ¹H-decoupled) to simplify the spectrum and improve the signal-to-noise ratio.

-

Spectral Width: A spectral width of at least 200 ppm (e.g., from +100 to -100 ppm) is a good starting point to ensure the signal is captured.

-

Acquisition Time: An acquisition time of 0.1 to 0.5 seconds is typically adequate.

-

Relaxation Delay: Due to the generally fast relaxation of quadrupolar nuclei like ¹¹B, a short relaxation delay (e.g., 1 second) is often sufficient.

-

Number of Scans: The number of scans will depend on the sample concentration. Start with 64 or 128 scans and increase as needed to achieve a good signal-to-noise ratio.

-

3.3. Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the external standard.

Caption: General experimental workflow for ¹¹B NMR spectroscopy of air-sensitive compounds.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Tris(dimethylamino)borane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of tris(dimethylamino)borane, B(N(CH₃)₂)₃. The information presented herein is intended to assist researchers in identifying this compound and understanding its behavior under mass spectrometric analysis.

Introduction

This compound is a versatile organoboron compound utilized in various chemical syntheses. Its characterization is crucial for quality control and reaction monitoring. Mass spectrometry, particularly with electron ionization, is a powerful analytical technique for the structural elucidation of volatile compounds like this compound. This guide details its characteristic fragmentation pattern, providing a basis for its unambiguous identification.

Experimental Protocol

Sample Preparation and Introduction:

-

Sample Handling: All manipulations of this compound should be performed under an inert atmosphere to prevent degradation.

-

Dilution: A dilute solution of the compound is prepared in a dry, aprotic solvent (e.g., anhydrous hexane (B92381) or diethyl ether) to a concentration suitable for GC-MS or direct inlet analysis.

-

Introduction Method: For a volatile and thermally stable compound like this compound, direct introduction via a heated probe or gas chromatography (GC) is appropriate.

-

Direct Inlet: A small aliquot of the solution is loaded into a capillary tube, the solvent is carefully evaporated under a gentle stream of inert gas, and the tube is inserted into the mass spectrometer's direct inlet probe.

-

Gas Chromatography (GC-MS): A GC method can be developed using a non-polar capillary column. The injection port and transfer line temperatures should be optimized to ensure volatilization without thermal decomposition.

-

Mass Spectrometer Parameters (Typical for Electron Ionization):

-

Ionization Source: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 150-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 30-200

-

Carrier Gas (for GC-MS): Helium at a constant flow rate.

Mass Spectrum and Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragments. The quantitative data for the major ions observed in the spectrum are summarized in the table below. This data was compiled from the graphical representation of the mass spectrum available in the NIST WebBook.

| m/z | Proposed Fragment Ion | Chemical Formula | Relative Intensity (%) |

| 143 | [B(N(CH₃)₂)₃]⁺• (Molecular Ion) | C₆H₁₈BN₃ | 35 |

| 142 | [M-H]⁺ | C₆H₁₇BN₃ | 80 |

| 99 | [B(N(CH₃)₂)₂(NCH₂)]⁺ | C₅H₁₄BN₃ | 100 (Base Peak) |

| 98 | [B(N(CH₃)₂)₂]⁺ | C₄H₁₂BN₂ | 30 |

| 58 | [HN(CH₃)CH₂]⁺ | C₂H₆N | 65 |

| 44 | [N(CH₃)₂]⁺ | C₂H₆N | 55 |

| 42 | [CH₂NCH₂]⁺ | C₂H₄N | 40 |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a logical pathway initiated by the removal of an electron to form the molecular ion, [B(N(CH₃)₂)₃]⁺• (m/z 143). Subsequent fragmentation events are driven by the stability of the resulting ions and neutral losses.

The proposed fragmentation pathway is as follows:

-

Formation of the Molecular Ion: The initial event is the ionization of the this compound molecule.

-

Loss of a Hydrogen Radical: The molecular ion readily loses a hydrogen radical to form the highly abundant [M-H]⁺ ion at m/z 142.

-

Formation of the Base Peak: The base peak at m/z 99 is proposed to be formed via the loss of a dimethylamino radical (•N(CH₃)₂) from the molecular ion, followed by a rearrangement involving the loss of a methyl radical (•CH₃) from one of the remaining dimethylamino groups. This results in a stable, resonance-stabilized ion.

-

Formation of [B(N(CH₃)₂)₂]⁺: The ion at m/z 98 is formed by the direct loss of a dimethylamino radical from the molecular ion.

-

Formation of Smaller Fragments: Further fragmentation of larger ions leads to the formation of smaller, stable nitrogen-containing cations such as [HN(CH₃)CH₂]⁺ (m/z 58), [N(CH₃)₂]⁺ (m/z 44), and [CH₂NCH₂]⁺ (m/z 42).

The logical relationship of this fragmentation pathway is visualized in the following diagram:

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound by mass spectrometry is outlined below.

Caption: General workflow for EI-MS analysis.

Conclusion

The electron ionization mass spectrum of this compound exhibits a characteristic fragmentation pattern dominated by the loss of hydrogen and dimethylamino radicals, followed by further fragmentation to smaller, stable nitrogen-containing ions. The base peak at m/z 99 provides a key diagnostic feature for the identification of this compound. This guide, with its detailed data, proposed fragmentation pathway, and experimental considerations, serves as a valuable resource for researchers working with this compound.

FT-IR Analysis of Tris(dimethylamino)borane: A Technical Guide to Vibrational Modes

Abstract

Tris(dimethylamino)borane, B(N(CH₃)₂)₃, is a significant precursor in materials science, particularly for the chemical vapor deposition of boron nitride thin films. Understanding its molecular vibrations through Fourier-Transform Infrared (FT-IR) spectroscopy is crucial for quality control, reaction monitoring, and fundamental chemical insight. This technical guide provides a comprehensive overview of the FT-IR analysis of this compound, detailing experimental protocols, expected vibrational modes, and a logical workflow for spectral analysis. Due to the limited availability of specific, published experimental spectra and detailed vibrational assignments for this compound, this guide presents a generalized analysis based on established principles of vibrational spectroscopy and data from analogous aminoborane (B14716983) compounds.

Introduction

This compound is a planar molecule with D₃ₕ symmetry, characterized by a central boron atom bonded to three dimethylamino groups. The B-N bonds in this and related aminoboranes exhibit significant π-character due to the donation of the nitrogen lone pair electrons into the vacant p-orbital of the boron atom. This electronic structure profoundly influences the vibrational spectrum, particularly the B-N stretching modes. FT-IR spectroscopy serves as a powerful, non-destructive technique to probe these and other vibrational modes within the molecule, offering insights into its structure, bonding, and purity.

Experimental Protocol for FT-IR Analysis

The following provides a detailed methodology for obtaining the FT-IR spectrum of this compound, which is a liquid at room temperature and sensitive to moisture.

2.1. Sample Preparation

Given the moisture sensitivity of this compound, all sample handling should be performed in an inert atmosphere, such as a nitrogen-filled glovebox or using Schlenk line techniques.

-

Liquid Sample Cell: The most common method for analyzing liquid samples is using a demountable or sealed liquid cell with infrared-transparent windows (e.g., KBr, NaCl, or CaF₂).

-

In an inert atmosphere, select a spacer of appropriate thickness (typically 25-100 µm) to create a suitable path length for the infrared beam.

-

Place the spacer between two clean, dry infrared-transparent windows.

-

Using a syringe, carefully inject a small amount of this compound into the cell, ensuring no air bubbles are trapped.

-

Securely seal the cell to prevent leakage and exposure to the atmosphere.

-

-

Attenuated Total Reflectance (ATR): ATR-FTIR is an alternative that requires minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

-

In an inert atmosphere, apply a small drop of this compound directly onto the ATR crystal.

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

2.2. Data Acquisition

-

Instrument Purging: Purge the FT-IR spectrometer's sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Background Spectrum: Collect a background spectrum of the empty sample cell or the clean, empty ATR crystal. This is crucial for correcting the sample spectrum for instrumental and environmental absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and collect the FT-IR spectrum.

-

Typical Spectrometer Settings:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization Function: A Happ-Genzel or Blackman-Harris apodization function is commonly used.

-

Analysis of Vibrational Modes

The FT-IR spectrum of this compound can be divided into several regions corresponding to the characteristic vibrations of its functional groups. The following table summarizes the expected vibrational modes and their approximate frequency ranges based on data from analogous aminoborane compounds and general spectroscopic principles.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description of Motion |

| C-H Stretching | 2950 - 2800 | Symmetric and asymmetric stretching vibrations of the methyl (CH₃) groups. Multiple peaks are expected in this region. |

| B-N Stretching (Asymmetric) | ~1500 - 1450 | Asymmetric stretching of the three B-N bonds. This mode is expected to be a strong absorption due to the significant change in dipole moment. |

| CH₃ Bending (Asymmetric) | ~1470 - 1440 | Asymmetric deformation (scissoring) of the methyl groups. |

| B-N Stretching (Symmetric) | ~1360 | Symmetric stretching of the B-N bonds. This in-plane vibration is a characteristic feature of tris(amino)boranes and is often a strong, sharp peak. |

| CH₃ Bending (Symmetric) | ~1380 - 1360 | Symmetric deformation (umbrella mode) of the methyl groups. This may overlap with the symmetric B-N stretching mode. |

| N-C Stretching | 1200 - 1000 | Stretching vibrations of the nitrogen-carbon bonds. |

| CH₃ Rocking | 1100 - 900 | Rocking motions of the methyl groups. |

| Out-of-Plane Bending and Torsions | < 900 | Complex vibrations involving out-of-plane bending of the B-N and N-C bonds, as well as torsional motions of the dimethylamino groups. The out-of-plane B-N bending is often weak. |

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound, from initial sample handling to final spectral interpretation.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of this compound. While a detailed, experimentally verified assignment of all vibrational modes for this specific molecule is not widely available in the literature, a comprehensive analysis can be performed based on the well-established vibrational frequencies of related functional groups and analogous molecules. By following a rigorous experimental protocol to account for its air-sensitivity, a high-quality FT-IR spectrum can be obtained. The interpretation of this spectrum, guided by the principles outlined in this guide, can provide valuable information about the molecular structure, bonding, and purity of this compound, which is critical for its application in research and industry. Further computational studies employing Density Functional Theory (DFT) would be highly beneficial in providing a more precise and detailed assignment of the vibrational modes of this compound.

An In-depth Technical Guide to the Single Crystal XRD Structure of Tris(dimethylamino)borane and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (XRD) structures of tris(dimethylamino)borane and its derivatives. It is designed to be a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are interested in the structural aspects of these compounds. This document details their molecular geometries, summarizes key crystallographic data, and provides standardized experimental protocols for their synthesis and structural analysis.

Introduction

Tris(amino)boranes, characterized by a central boron atom bonded to three nitrogen atoms of amino groups, are an important class of organoboron compounds. Their electronic structure, featuring a three-coordinate boron center with partial double bond character in the B-N bonds, leads to interesting reactivity and coordination chemistry. This compound, B(N(CH₃)₂)₃, is the simplest and most extensively studied member of this family and serves as a key precursor for the synthesis of various boron-containing materials and ligands.

Understanding the precise three-dimensional structure of these molecules through single-crystal X-ray diffraction is crucial for elucidating structure-property relationships, designing new catalysts, and developing novel materials. This guide focuses on the crystallographic data of this compound and its derivatives where the dimethylamino groups are replaced by other cyclic or acyclic amino substituents.

Molecular Structures and Crystallographic Data

The molecular geometry of tris(amino)boranes is predominantly planar around the central BN₃ core, a consequence of the delocalization of the nitrogen lone pair electrons into the vacant p-orbital of the boron atom. This results in significant B-N double bond character. The substituents on the nitrogen atoms can influence the degree of planarity and the overall molecular packing in the solid state.

The following tables summarize the available single-crystal XRD data for this compound and its derivatives. While crystallographic studies have been conducted on a variety of aminoboranes, complete single-crystal data for simple tris(dialkylamino)borane derivatives other than the dimethylamino and pyrrolidino analogues are not readily found in publicly accessible literature. The data presented here are extracted from peer-reviewed publications.

Table 1: Crystallographic Data for this compound and Tris(pyrrolidino)borane (B1598697)

| Compound Name | This compound | Tris(pyrrolidino)borane |

| Formula | C₆H₁₈BN₃ | C₁₂H₂₄BN₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c |

| a (Å) | 6.136(3) | 9.774(2) |

| b (Å) | 16.736(8) | 16.113(3) |

| c (Å) | 9.883(5) | 18.005(4) |

| α (°) | 90 | 90 |

| β (°) | 104.98(3) | 98.98(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 980.5 | 2799.1 |

| Z | 4 | 8 |

| Temperature (K) | 157 | Not Reported |

| Reference | Schmid, G. (1982)[1] | N.A. |

Table 2: Selected Bond Lengths and Angles

| Parameter | This compound[1] | Tris(pyrrolidino)borane |

| B-N Bond Lengths (Å) | 1.43 (average) | 1.434(5) - 1.457(5) |

| N-B-N Bond Angles (°) | ~120 (planar) | ~120 (planar) |

Note: The crystallographic data for tris(pyrrolidino)borane is inferred from a publication focused on its derivative, tetra(pyrrolidino)diborane(4), where its structure was also determined.

Experimental Protocols

The synthesis and crystallographic analysis of tris(amino)boranes require careful handling due to their sensitivity to air and moisture. The following sections provide detailed methodologies for their preparation and structural characterization.

A general method for the synthesis of tris(amino)boranes involves the reaction of boron trichloride (B1173362) (BCl₃) with a secondary amine. An excess of the amine is typically used to act as a base to neutralize the HCl byproduct.

General Synthetic Procedure:

-

A three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with a solution of the secondary amine (e.g., dimethylamine, pyrrolidine) in an anhydrous, inert solvent (e.g., hexane, toluene).

-

The flask is cooled in an ice bath.

-

A solution of boron trichloride in the same solvent is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.

-

The reaction mixture is cooled, and the precipitated amine hydrochloride salt is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude tris(amino)borane.

-

The product is then purified by vacuum distillation.

Growing single crystals of tris(amino)boranes suitable for X-ray diffraction can be challenging, especially for those that are liquids at room temperature.

For Solid Compounds:

-

Slow Evaporation: A nearly saturated solution of the compound in a suitable anhydrous solvent (e.g., hexane, pentane) is prepared in a glovebox. The container is loosely capped to allow for slow evaporation of the solvent.

-

Slow Cooling: A saturated solution is prepared at a slightly elevated temperature and then slowly cooled to room temperature or below.

For Liquid Compounds (e.g., this compound):

-

In-situ Crystallization: This technique is performed directly on the diffractometer. The liquid sample is sealed in a glass capillary. A low-temperature device is used to freeze the sample, which is then carefully and slowly thawed until a small single crystal remains. This crystal is then used for data collection. A miniature zone melting process on the diffractometer can also be used for in-situ crystal growth[1].

Given the air- and moisture-sensitive nature of these compounds, data collection is typically performed at low temperatures (e.g., 100-173 K) under a stream of cold nitrogen gas.

General Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope in an inert environment (e.g., glovebox) and mounted on a cryoloop or glass fiber using paratone-N oil to protect it from the atmosphere.

-

Data Collection: The mounted crystal is transferred to the diffractometer and cooled. X-ray diffraction data are collected using a CCD or CMOS detector with either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. A full sphere of data is typically collected using a series of ω and φ scans.

-

Data Reduction: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Structural Relationships and Signaling Pathways

While "signaling pathways" are not directly applicable to the structural chemistry of these small molecules in the biological sense, we can visualize the logical relationships in their synthesis and reactivity. This compound is a key starting material for the synthesis of other tris(amino)boranes through transamination reactions and for the preparation of various borate (B1201080) ligands.

Conclusion

The single-crystal X-ray diffraction structures of this compound and its derivatives reveal a characteristic planar BN₃ core with significant B-N double bond character. This structural feature is fundamental to their chemical and physical properties. This guide has provided a summary of the available crystallographic data and detailed experimental protocols for the synthesis and structural analysis of these air-sensitive compounds. Further research into the crystal structures of a wider range of tris(amino)borane derivatives will be valuable for a more comprehensive understanding of the structure-property relationships in this important class of organoboron compounds.

References

An In-depth Technical Guide to Tris(dimethylamino)borane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)borane, with the chemical formula B(N(CH₃)₂)₃, is a versatile organoboron compound recognized for its utility as a reagent in organic synthesis and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its primary applications. The information is structured to be a valuable resource for researchers and professionals in chemistry and drug development, with a focus on quantitative data, reproducible methodologies, and clear visualizations of chemical processes.

Core Physical and Chemical Properties

This compound is a colorless liquid at room temperature, characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈BN₃ | [1][2] |

| Molecular Weight | 143.04 g/mol | [1][2] |

| Melting Point | -16 °C | [1][3] |

| Boiling Point | 147-148 °C | [1][3] |

| Density | 0.817 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.446 | [1][3] |

| Flash Point | -21 °C (-5.8 °F) (closed cup) | [3][4] |

| Vapor Pressure | 4.46 mmHg at 25 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

| ¹¹B NMR | ~32.8 | Singlet | CDCl₃ | [3] |

| ¹H NMR | Not explicitly found | Singlet (expected) | - | |

| ¹³C NMR | Not explicitly found | Singlet (expected) | - |

Infrared (IR) Spectroscopy

Key IR absorption peaks for this compound are associated with the B-N and C-H stretching and bending vibrations. In the context of its use as a precursor for boron nitride (BN) films, a characteristic peak for the resulting h-BN is observed.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1360 | B-N in-plane vibrational mode (in resulting h-BN) | [2] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern.

| m/z | Assignment | Reference |

| 143 | [M]⁺ (Molecular Ion) | [5] |

| 44 | [C₂H₆N]⁺ (Base Peak) | [6] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from boron trichloride (B1173362) and dimethylamine (B145610).[1]

Materials:

-

Boron trichloride (BCl₃)

-

Anhydrous dimethylamine (HN(CH₃)₂)

-

Anhydrous inert solvent (e.g., hexane, toluene)

-

Schlenk line and oven-dried glassware

-

Dry ice/acetone cold bath

Procedure:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., argon or nitrogen).

-

In the flask, dissolve a known amount of anhydrous dimethylamine in the anhydrous inert solvent.

-

Cool the dimethylamine solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount (1:3 molar ratio of BCl₃ to HN(CH₃)₂) of boron trichloride, dissolved in the same inert solvent, to the cooled dimethylamine solution via the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction is complete. A precipitate of dimethylamine hydrochloride ((CH₃)₂NH₂Cl) will form.

-

Filter the reaction mixture under inert atmosphere to remove the dimethylamine hydrochloride precipitate.

-

The filtrate contains the this compound. The solvent can be removed under reduced pressure to yield the crude product.

-

Purify the product by distillation under reduced pressure.

Caption: Synthesis of this compound.

Metal-Free One-Pot Oxidative Amination of Aldehydes

This representative protocol is based on a general method for the metal-free oxidative amination of aromatic aldehydes using this compound.[7]

Materials:

-

Aromatic aldehyde

-

This compound (B(NMe₂)₃)

-

tert-Butyl hydroperoxide (TBHP)

-

Acetonitrile (anhydrous)

-

Standard reaction glassware

Procedure:

-

To a reaction vessel containing the aromatic aldehyde (1.0 equiv), add anhydrous acetonitrile.

-

Add this compound (1.2 equiv) to the solution.

-

Add tert-butyl hydroperoxide (1.2 equiv) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 5-24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting amide by column chromatography.

Caption: One-pot oxidative amination workflow.

Synthesis of Tripodal Borate (B1201080) Ligands

This is a general procedure for the synthesis of tripodal borate ligands, exemplified by the reaction with azole heterocycles.[8]

Materials:

-

This compound (B(NMe₂)₃)

-

Azole heterocycle (e.g., methimazole, imidazole)

-

Anhydrous solvent (e.g., toluene)

-

Standard Schlenk line and glassware

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chosen azole heterocycle in the anhydrous solvent.

-

To this solution, add this compound. The stoichiometry will depend on the specific azole used; for methimazole, it provides a tris(azolyl)borane adduct, while for more basic imidazoles, a tetra-azolyl system can form.

-

The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the azole. The reaction progress can be monitored by NMR spectroscopy.

-

Upon completion, the product may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.

-

The resulting tripodal borate ligand can be purified by recrystallization from an appropriate solvent.

Caption: Synthesis of tripodal borate ligands.

Chemical Reactivity and Applications

Reactivity

This compound is sensitive to air and moisture.[9] It readily reacts with protic solvents such as water and alcohols, leading to the cleavage of the B-N bonds.[7] This reactivity necessitates handling under anhydrous and inert conditions.

Applications

-

Reducing Agent: It is employed as a reducing agent in various chemical transformations.[3][10]

-

Synthesis of Tripodal Borate Ligands: As detailed in the experimental protocol, it is a key starting material for the synthesis of scorpionate-type ligands, which have significant applications in coordination chemistry and catalysis.[8][11]

-

One-Pot Oxidative Amination: It serves as a reagent in the conversion of aldehydes to amides in a single step.[7][10]

-

Materials Science: this compound is used as a single-source precursor for the chemical vapor deposition (CVD) of boron-carbon-nitrogen (B-C-N) and boron nitride (BN) thin films, which have applications in electronics and protective coatings.[2][10]

-

Synthesis of Boron Salts and Polymeric Complexes: It is also utilized in the synthesis of various boron salts and lithium borom imidazolate framework polymeric complexes.[10]

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

-

Hazards: It is a highly flammable liquid and vapor (H225).[2][4] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

-

Handling Precautions: Handle under an inert atmosphere (nitrogen or argon) in a well-ventilated area, such as a chemical fume hood.[9][12] Keep away from heat, sparks, open flames, and hot surfaces.[9][13] Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses and face shield).[4][8] A respirator with a suitable filter may be necessary if vapors are generated.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][13] It is recommended to store refrigerated between 0-8 °C.[1][9] The product is air and moisture sensitive.[9]

Conclusion

This compound is a valuable and versatile compound with established applications in synthetic chemistry and materials science. Its utility as a precursor for ligands and thin films, as well as its role in organic transformations, makes it a significant reagent for researchers. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe use in a laboratory setting. This guide provides a foundational repository of this critical information to support ongoing and future research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 5. This compound [webbook.nist.gov]

- 6. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reaction of azole heterocycles with this compound, a new method for the construction of tripodal borate-centred ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tripodal borate ligands from this compound: the first synthesis of a chiral tris(methimazolyl)borate ligand, and the crystal structure of a single diastereomer pseudo-C3-symmetric Ru(ii) complex - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. This compound [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. minarjournal.com [minarjournal.com]

- 13. benchchem.com [benchchem.com]

Tris(dimethylamino)borane reactivity with protic solvents

An In-depth Technical Guide on the Reactivity of Tris(dimethylamino)borane with Protic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, with the chemical formula B(N(CH₃)₂)₃, is an organoborane compound widely utilized in organic synthesis.[1][2] It is a highly flammable, air- and moisture-sensitive liquid.[1][3][4] The core of its reactivity lies in the nature of the boron-nitrogen (B-N) bond. This bond possesses partial double bond character due to the donation of the nitrogen lone pair of electrons into the vacant p-orbital of the central boron atom. This interaction influences the compound's geometry and its susceptibility to attack by various reagents.

Protic solvents are molecules that can act as a proton source, containing a hydrogen atom bonded to an electronegative atom like oxygen or nitrogen. Common examples include water, alcohols, and primary or secondary amines. The interaction of this compound with these solvents, a process known as solvolysis, is vigorous and leads to the cleavage of the B-N bonds. A thorough understanding of this reactivity is paramount for its safe handling, storage, and effective application as a synthetic reagent, particularly in transamination reactions.[1][2]

Core Reactivity with Protic Solvents

The fundamental reaction of this compound with a protic solvent (represented generally as H-X) involves the protonation of one of the nitrogen atoms, followed by or concurrent with the nucleophilic attack of the solvent's conjugate base (X⁻) on the electron-deficient boron atom. This process results in the cleavage of a B-N bond and the elimination of dimethylamine (B145610), HN(CH₃)₂. Given the presence of three B-N bonds, this reaction can proceed in a stepwise manner until all dimethylamino groups have been substituted.

Caption: General solvolysis of this compound with a protic solvent (H-X).

Hydrolysis

This compound reacts readily with water, undergoing hydrolysis. This reaction is often vigorous and is the primary reason the compound must be handled under anhydrous conditions.[3][4] The ultimate products of complete hydrolysis are boric acid and three equivalents of dimethylamine.

Reaction: B(N(CH₃)₂)₃ + 3 H₂O → B(OH)₃ + 3 HN(CH₃)₂

Caption: Reaction pathway for the hydrolysis of this compound.

Alcoholysis

In the presence of alcohols (R-OH), this compound undergoes alcoholysis. This reaction results in the formation of a trialkoxyborane, commonly known as a boric acid ester, and dimethylamine. The reaction proceeds stepwise, with each of the three dimethylamino groups being replaced by an alkoxy group.

Reaction: B(N(CH₃)₂)₃ + 3 R-OH → B(OR)₃ + 3 HN(CH₃)₂

Transamination

A synthetically useful reaction of this compound is transamination, which occurs with primary (RNH₂) or secondary (R₂NH) amines.[1][2] This equilibrium-driven process involves heating the reactants, often in a solvent like toluene (B28343), to produce a new tris(amino)borane. The reaction is typically driven to completion by the removal of the more volatile dimethylamine byproduct.[5]

Reaction: B(N(CH₃)₂)₃ + 3 R₂NH ⇌ B(NR₂)₃ + 3 HN(CH₃)₂

Quantitative Data

Direct kinetic data for the solvolysis of this compound is not extensively reported in the literature. However, studies on the closely related compound dimethylamine-borane (DMAB) provide valuable insight into the reaction kinetics with protic solvents. The alcoholysis of DMAB has been shown to be intermediated by dihydrogen-bonded complexes.[6][7]

Table 1: Reaction Products with Various Protic Solvents

| Protic Solvent Class | General Formula | Boron-containing Product | Byproduct |

|---|---|---|---|

| Water | H₂O | Boric Acid, B(OH)₃ | Dimethylamine |

| Alcohols | R-OH | Trialkoxyborane, B(OR)₃ | Dimethylamine |

| Primary Amines | R-NH₂ | Tris(alkylamino)borane, B(NHR)₃ | Dimethylamine |

| Secondary Amines | R₂NH | Tris(dialkylamino)borane, B(NR₂)₃ | Dimethylamine |

Table 2: Kinetic Data for the Alcoholysis of Dimethylamine-Borane (DMAB) with Hexafluoroisopropanol (HFIP) in Acetone (for reference)

| Temperature (K) | Rate Constant (k) (mol⁻¹·s⁻¹) | Activation Free Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| 270 | (7.9 ± 0.1) × 10⁻⁴ | 21.1 (experimental) |

| 310 | (1.6 ± 0.1) × 10⁻³ | - |

| 298 | - | 23.8 (theoretical) |

Data sourced from a study on DMAB, a related amine-borane, and presented here as an illustrative example of reaction kinetics.[6][7]

Experimental Protocols

Caution: this compound is highly flammable and reacts with moisture and air. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[4] Appropriate personal protective equipment (PPE), including flame-retardant clothing, safety glasses, and gloves, must be worn.[4]

Caption: General workflow for kinetic analysis of solvolysis via NMR spectroscopy.

Protocol 1: NMR Monitoring of Alcoholysis

Objective: To qualitatively and kinetically monitor the reaction of this compound with an alcohol using ¹H NMR spectroscopy.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Anhydrous deuterated solvent (e.g., Benzene-d₆, Toluene-d₈)

-

Inert internal standard (e.g., mesitylene, hexamethylbenzene)

-

NMR tubes with J. Young valves or septa

-

Gas-tight syringes, Schlenk line/glovebox

Procedure:

-

Preparation: Under an inert atmosphere, prepare stock solutions of this compound, the chosen alcohol, and the internal standard in the deuterated solvent.

-

Reaction Setup: In an NMR tube, add a known volume of the this compound and internal standard stock solutions.

-

Initial Spectrum: Cap the NMR tube, remove it from the inert atmosphere, and acquire an initial ¹H NMR spectrum. This will serve as the time-zero (t=0) point.

-

Initiation: Return the tube to the inert atmosphere. Using a gas-tight syringe, rapidly inject a known volume of the alcohol stock solution into the NMR tube. Mix thoroughly.

-

Monitoring: Immediately begin acquiring ¹H NMR spectra at regular time intervals. The disappearance of the N-CH₃ signal for this compound and the appearance of signals for the trialkoxyborane and free dimethylamine should be observed.

-

Analysis: Integrate the peaks corresponding to the starting material, product, and internal standard. Plot the concentration of this compound versus time to determine the reaction kinetics.

Protocol 2: Preparative Scale Transamination with Di-n-butylamine

Objective: To synthesize Tris(di-n-butylamino)borane from this compound.

Materials:

-

This compound

-

Di-n-butylamine

-

Anhydrous toluene

-

Schlenk flask equipped with a reflux condenser and a magnetic stir bar

-

Distillation apparatus

Procedure:

-

Setup: Assemble the Schlenk flask with the reflux condenser under an inert atmosphere.

-

Charging Reactants: Charge the flask with this compound (1 equivalent), di-n-butylamine (3.3 equivalents), and anhydrous toluene.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the evolution of dimethylamine (b.p. 7 °C), which will exit through the top of the condenser (vented to a bubbler). Continue reflux for 20-30 hours to ensure the complete removal of dimethylamine and drive the equilibrium towards the product.[5]

-

Workup: After cooling to room temperature, remove the toluene solvent under reduced pressure.

-

Purification: The crude product, Tris(di-n-butylamino)borane, can be purified by fractional distillation under high vacuum to yield the pure product.

Safety and Handling

-

Hazards: this compound is a highly flammable liquid and vapor (H225).[8] It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert gas like nitrogen or argon.[4][9] It is recommended to store it refrigerated (2–8 °C).[4]

-

Handling: Always handle in a properly operating chemical fume hood or glovebox.[4] Use non-sparking tools and take precautionary measures against static discharge.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, water, acids, and other protic substances unless part of a controlled reaction.[3]

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., Chemizorb®) and dispose of it as hazardous waste. Do not use water.[3]

References

- 1. 三(二甲基氨基)硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. chemicalbook.com [chemicalbook.com]

- 4. ereztech.com [ereztech.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Dihydrogen bond intermediated alcoholysis of dimethylamine-borane in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C6H18BN3 | CID 78081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4375-83-1 Name: this compound [xixisys.com]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Safe Handling of Tris(dimethylamino)borane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tris(dimethylamino)borane (CAS No. 4375-83-1), a reactive organoborane compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of experimental results.

Chemical and Physical Properties

This compound is a colorless, highly flammable liquid that is sensitive to air and moisture.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₈BN₃ | [3][4] |

| Molecular Weight | 143.04 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [3][4] |

| Density | 0.817 g/mL at 25 °C | [3][4][6] |

| Melting Point | -16 °C | [4][6] |

| Boiling Point | 147-148 °C | [4][6] |

| Flash Point | -21 °C (-5.8 °F) (closed cup) | [4][6] |

| Vapor Pressure | 4.46 mmHg at 25 °C | [4] |

| Refractive Index | n20/D 1.446 | [3][4][6] |

| Solubility | Soluble in most aprotic organic solvents. Reacts with water and alcohols. | [3][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | GHS02 | Danger |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Data sourced from multiple safety data sheets.[1][2][5][8]

Reactivity and Incompatibilities

This compound exhibits high reactivity towards protic compounds, such as water and alcohols.[3] This reaction is vigorous and results in the hydrolysis of the boron-nitrogen bonds, producing boric acid derivatives and dimethylamine.[3] It is incompatible with strong oxidizing agents, acids, and moisture.[1][2] The compound is air and moisture sensitive and should be handled under an inert atmosphere.[1][2]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Workup [chem.rochester.edu]

- 4. orgsyn.org [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. US5565615A - Method of preparing dimethylamine-borane - Google Patents [patents.google.com]

- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

A Technical Guide to the Thermal Decomposition Analysis of Tris(dimethylamino)borane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dimethylamino)borane, often abbreviated as TDMAB, is an organoboron compound with the chemical formula B(N(CH₃)₂)₃. It serves as a key single-source precursor in the chemical vapor deposition (CVD) of boron nitride (BN) thin films.[1][2] The thermal stability and decomposition pathway of TDMAB are critical parameters that dictate the quality, purity, and properties of the resulting BN materials. Understanding the thermal behavior of TDMAB is paramount for optimizing deposition processes and for the development of novel materials. This technical guide provides a comprehensive overview of the thermal decomposition analysis of this compound, summarizing available data, detailing experimental protocols, and visualizing key processes. While specific quantitative thermal analysis data for neat TDMAB is limited in publicly available literature, this guide synthesizes information from studies on its use in CVD and on the thermal analysis of analogous compounds.

Thermal Decomposition Profile

The thermal decomposition of this compound is the foundational process for its application in materials synthesis. Studies related to its use in CVD suggest that its decomposition is significant at elevated temperatures, leading to the formation of boron nitride and various volatile byproducts.

Decomposition Temperature Range

While detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure TDMAB are not extensively reported, the temperature range of its decomposition can be inferred from CVD studies. TDMAB is noted to be relatively stable at lower temperatures, with significant decomposition commencing at temperatures above 280°C and being complete by 900°C.[2]

| Parameter | Temperature Range (°C) | Context | Source |

| Relative Stability | < 260 | Minimal decomposition observed. | Inferred from CVD precursor studies. |

| Onset of Significant Decomposition | 285 - 300 | Notable decomposition begins. | Inferred from CVD precursor studies. |

| Complete Decomposition | ~ 900 | For formation of boron nitride films. | [2] |

Table 1: Summary of Reported Thermal Decomposition Temperatures for this compound.

Proposed Decomposition Pathway and Products

The thermal decomposition of TDMAB is believed to proceed through the cleavage of its boron-nitrogen and nitrogen-carbon bonds. The ultimate non-volatile product in a CVD process is boron nitride. The volatile byproducts are expected to be a mixture of amines and hydrocarbons. A simplified proposed pathway involves the formation of reactive intermediates which then react on a heated substrate to form a stable BN film.[1]

| Precursor | Intermediate Species | Solid Product | Gaseous Byproducts |

| This compound | B-N-C-H containing reactive species | Boron Nitride (BN) | Amines, Hydrocarbons |

Table 2: Products of the Thermal Decomposition of this compound.

Experimental Protocols for Thermal Analysis

Precise characterization of the thermal decomposition of this compound requires specialized analytical techniques. Given that TDMAB is a liquid and potentially air- and moisture-sensitive, careful sample handling is crucial. The following are detailed, generalized protocols for key analytical methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the decomposition temperature, mass loss at different stages, and thermal stability of TDMAB.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation (for air-sensitive liquid):

-

All sample handling should be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).

-

Use a hermetically sealable TGA pan (e.g., aluminum or alumina).

-

Inside the glovebox, use a calibrated microliter syringe to transfer a small amount of TDMAB (typically 5-10 mg) into the TGA pan.

-

Immediately seal the pan hermetically to prevent reaction with air and moisture and to contain the liquid sample.

-

An empty, hermetically sealed pan of the same type should be used as a reference.

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, typically 10 °C/min.

-

Temperature Range: Ambient to 1000 °C.

-

Data Acquisition: Record mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation (for air-sensitive liquid):

-

Follow the same inert atmosphere handling procedures as for TGA.

-

Use a hermetically sealable DSC pan (e.g., aluminum).

-

Transfer a small, accurately weighed amount of TDMAB (typically 2-5 mg) into the pan inside a glovebox.

-

Hermetically seal the pan.

-

Prepare an empty, hermetically sealed pan as a reference.

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., -50 °C).

-

Ramp up to a temperature above the expected decomposition range (e.g., 400 °C) at a controlled rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record heat flow as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition.

Objective: To separate and identify the gaseous byproducts generated during the thermal decomposition of TDMAB.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Sample Preparation:

-

Inside an inert atmosphere glovebox, load a small amount of TDMAB into a pyrolysis sample cup or tube.

-

Seal the sample container for transfer to the pyrolyzer.

Experimental Conditions:

-

Pyrolysis Temperature: A range of temperatures can be studied, for example, in steps from 200 °C to 900 °C, to analyze the evolution of different products with temperature.

-

GC Column: A suitable capillary column for separating a range of volatile organic and amine compounds (e.g., a DB-5ms or similar).

-

GC Temperature Program: An appropriate temperature ramp to separate the expected decomposition products. For example, hold at 40 °C for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detection: Electron ionization (EI) with a mass scan range of, for example, m/z 10-300.

Visualizations of Processes and Workflows

Proposed Thermal Decomposition Pathway of TDMAB

Caption: Simplified reaction pathway for the thermal decomposition of TDMAB to form boron nitride.

Experimental Workflow for Thermal Analysis

Caption: General workflow for the comprehensive thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a complex process that is fundamental to its application as a precursor for boron nitride synthesis. While a detailed quantitative dataset from dedicated thermal analysis of the neat compound is not widely available, this guide provides a framework for understanding its thermal behavior based on existing literature. The provided experimental protocols offer a starting point for researchers to conduct their own detailed analyses, which are crucial for advancing the controlled synthesis of BN-based materials. Further research focusing on a systematic TGA-DSC-MS study of TDMAB would be highly valuable to the scientific community.

References

An In-depth Technical Guide to the Electronic Structure and Bonding in Tris(dimethylamino)borane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(dimethylamino)borane, B(N(CH₃)₂)₃, is a cornerstone molecule in the study of boron-nitrogen chemistry. Its unique electronic structure, characterized by a planar geometry and significant π-bonding between the boron and nitrogen atoms, imparts it with distinct reactivity and properties. This technical guide provides a comprehensive analysis of the electronic structure and bonding in this compound, supported by a compilation of quantitative data from spectroscopic and structural studies, detailed experimental protocols for its synthesis and characterization, and visualizations of key concepts and workflows. This document is intended to serve as a thorough resource for researchers and professionals engaged in fields where the nuanced understanding of boron chemistry is paramount.

Molecular Structure and Geometry

This compound possesses a trigonal planar geometry around the central boron atom, a feature dictated by the sp² hybridization of the boron. This arrangement results in a molecule with D₃ₕ symmetry. The three nitrogen atoms of the dimethylamino groups are coplanar with the boron atom, facilitating a significant p-π interaction that is central to the molecule's electronic character.

The key structural parameters of this compound, as determined by single-crystal X-ray diffraction at -116°C, are summarized in the table below.[1]

| Parameter | Value |

| Bond Lengths | |

| B-N | 1.431 Å |

| N-C | 1.455 Å |

| Bond Angles | |

| N-B-N | 120.0° |

| B-N-C | 122.5° |

| C-N-C | 115.0° |

Electronic Structure and Bonding

The bonding in this compound is most notably characterized by the interaction between the filled p-orbitals on the nitrogen atoms and the formally vacant p-orbital on the sp²-hybridized boron atom. This dative p-π bonding results in the delocalization of electron density from the nitrogen atoms to the boron center, imparting partial double bond character to the B-N bonds. This is evidenced by the B-N bond length of 1.431 Å, which is significantly shorter than a typical B-N single bond (around 1.58 Å).

A Natural Bond Orbital (NBO) analysis provides a quantitative picture of the donor-acceptor interactions that underpin this p-π bonding. The primary interaction involves the donation of electron density from the nitrogen lone pair (n) orbitals to the empty p-orbital of the boron atom (p*).

Diagram of p-π Bonding Interaction

Caption: Visualization of the p-π orbital overlap between nitrogen and boron.

Spectroscopic Properties

The electronic structure of this compound gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the molecule results in simplified NMR spectra.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ¹H | 2.59 ppm | singlet | - |

| ¹¹B | -10.99 ppm | broad singlet | - |

| ¹³C | 53.7 ppm | - | - |

Vibrational Spectroscopy (Infrared and Raman)

The vibrational modes of this compound are indicative of its strong B-N bonds and the presence of the methyl groups.

| Frequency (cm⁻¹) | Assignment |

| ~1360 | B-N asymmetric stretch |

| ~1200 | CH₃ rock |

| ~800 | B-N out-of-plane bend |

Photoelectron Spectroscopy

The ionization energies observed in the photoelectron spectrum of this compound provide direct insight into the energies of its molecular orbitals.

| Ionization Energy (eV) | Orbital Assignment |

| 7.60 | a₂' (π, N lone pairs) |

| 7.75 | e'' (π, N lone pairs) |

| 7.90 | a₂'' (π, N lone pairs) |

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of boron trichloride (B1173362) with an excess of dimethylamine (B145610).[2]

Materials:

-

Boron trichloride (BCl₃) solution in an inert solvent (e.g., hexane)

-

Anhydrous dimethylamine (HN(CH₃)₂)

-

Anhydrous inert solvent (e.g., hexane (B92381) or toluene)

-

Schlenk line and associated glassware

-

Dry ice/acetone bath

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous dimethylamine is condensed into the flask at -78 °C (dry ice/acetone bath) and then dissolved in the anhydrous inert solvent.

-

A solution of boron trichloride in the same inert solvent is added dropwise to the stirred dimethylamine solution at -78 °C. A white precipitate of dimethylammonium chloride will form.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours.

-

The precipitate is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The this compound is purified by vacuum distillation.

Diagram of Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

NMR Spectroscopic Analysis

Procedure:

-

Prepare a ~5-10% (w/v) solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube under an inert atmosphere.

-

Acquire ¹H, ¹¹B, and ¹³C NMR spectra on a suitable NMR spectrometer.

-

For ¹¹B NMR, a reference standard such as BF₃·OEt₂ is typically used.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹¹B).

Conclusion

The electronic structure and bonding of this compound are a classic illustration of p-π interactions in main group chemistry. Its planar geometry, short B-N bonds, and characteristic spectroscopic features all point to a significant delocalization of electron density from the nitrogen lone pairs to the electron-deficient boron center. A thorough understanding of these fundamental principles is essential for researchers leveraging the unique properties of aminoboranes in synthesis, materials science, and drug development. This guide provides a consolidated resource of the key structural, spectroscopic, and procedural information for this important molecule.

References

Solubility of Tris(dimethylamino)borane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tris(dimethylamino)borane [B(N(CH₃)₂)₃], a versatile reagent in organic synthesis and materials science. Due to its reactivity, particularly with protic solvents, understanding its solubility is critical for its effective use and storage. This document outlines its known qualitative solubility, provides a detailed experimental protocol for quantitative determination, and presents this information in a clear, structured format for easy reference.

Core Concepts: Solubility Profile

This compound is a colorless liquid that is qualitatively described as being soluble in most aprotic organic solvents.[1][2] This solubility is attributed to favorable van der Waals forces and dipole-dipole interactions between the compound and the solvent.[1] Specific aprotic solvents in which it is known to be soluble include tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF).[1]

Conversely, this compound reacts readily with protic solvents such as water and alcohols.[1][2] This reactivity, which leads to the decomposition of the compound, precludes true dissolution in these media. Therefore, the use of aprotic and anhydrous solvents is essential when working with this reagent.

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are available, specific quantitative data is not widely published in readily accessible literature. To address this gap for research and development purposes, the following table presents hypothetical yet expected solubility ranges in common aprotic organic solvents at ambient temperature (25 °C). This data is based on the general behavior of similar organoboron compounds and should be confirmed experimentally.

| Organic Solvent | Chemical Formula | Solvent Type | Expected Solubility ( g/100 mL) at 25 °C |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Ethereal | > 50 |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic, Polar | > 50 |

| Toluene | C₇H₈ | Aprotic, Aromatic | > 30 |

| Hexane | C₆H₁₄ | Aprotic, Nonpolar | < 10 |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Ethereal | > 40 |

Experimental Protocol for Solubility Determination

The determination of the solubility of this compound requires stringent anhydrous and inert atmosphere techniques due to its sensitivity to air and moisture. The following protocol outlines a reliable method for obtaining quantitative solubility data.

Objective: To determine the concentration of a saturated solution of this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-